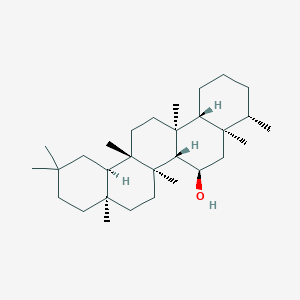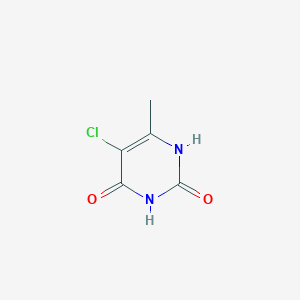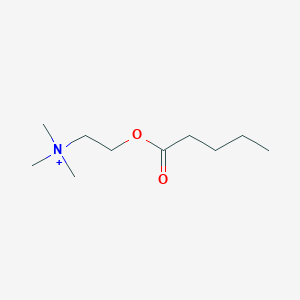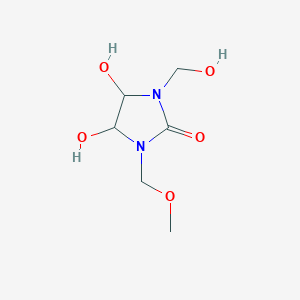
Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)-
Descripción general
Descripción
Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)-, is a compound that features a benzene ring substituted with a methoxy group and a pyrrolidinyl group. This structure is indicative of a molecule that could participate in various chemical reactions and potentially exhibit interesting physical and chemical properties. The presence of the methoxy group and the pyrrolidinyl group suggests that the molecule could engage in intramolecular interactions, affecting its reactivity and binding properties.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, the synthesis of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine involves the introduction of a methoxy group to the benzene ring, which is a common step that could be adapted for the synthesis of Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- . Additionally, the synthesis of 1-benzyl-2-methyl-5-hydroxytryptamine provides insights into the manipulation of methoxy groups and the introduction of nitrogen-containing rings, which are relevant to the synthesis of the target molecule .
Molecular Structure Analysis
The molecular structure of compounds similar to Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- has been studied using various techniques. X-ray crystallography and theoretical calculations have been used to determine the conformation of molecules such as 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid and 4-hydroxymethyl-1-benzyl-pyrrolidin-2-one . These studies reveal that the five-membered pyrrolidine ring often adopts an envelope conformation, which could also be expected for the pyrrolidinyl group in the target molecule.
Chemical Reactions Analysis
The reactivity of the methoxy and pyrrolidinyl substituents on the benzene ring can lead to various chemical reactions. For example, the methoxy group can participate in demethylation reactions, as seen in the synthesis of 1-benzyl-2-methyl-5-hydroxytryptamine . The pyrrolidinyl group could engage in nucleophilic substitution reactions or act as a ligand in coordination chemistry. The intramolecular charge transfer (ICT) properties observed in related compounds suggest that Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- could also exhibit such behavior, particularly in the presence of metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- can be inferred from related compounds. The presence of hydrogen bond donors and acceptors, such as the hydroxyl group in 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, indicates that the target molecule may also form hydrogen bonds, influencing its solubility and melting point . The methoxy group's electron-donating nature could affect the molecule's electronic properties, potentially making it a good candidate for ICT-based applications .
Aplicaciones Científicas De Investigación
1. Analgesic Agents
- Application Summary : This compound has been used in the synthesis of novel derivatives of 4-(1-pyrrolidinyl)piperidine as potential analgesic agents .
- Methods of Application : The synthetic compounds were evaluated for their analgesic inhibitory potential by tail flick method . The compounds were evaluated by thermal stimuli (tail immersion method) at the dose of 50 mg/kg of body weight .
2. Anti-Bacterial and Anti-Fungal Agents
- Application Summary : Derivatives of 4-(1-pyrrolidinyl) piperidine have been synthesized and screened for their antifungal and antibacterial activity .
- Methods of Application : The identities of the compounds were confirmed on the basis of their spectral data and were screened for their antifungal and antibacterial activity .
- Results : The compounds showed significant and highly significant activity against fourteen gram positive and twelve gram negative bacteria .
3. Antiviral Agents
- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These derivatives showed inhibitory activity against influenza A .
- Methods of Application : The compounds were tested for their antiviral activity. The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed the highest selectivity index (SI) value .
- Results : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
4. HPLC Analysis
- Application Summary : “Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)-” can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .
- Methods of Application : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results : This method allows for the separation and analysis of this compound .
5. Synthesis of N-arylbenzene-1,2-diamines
- Application Summary : The compound has been used in the selective synthesis of N-arylbenzene-1,2-diamines .
- Methods of Application : The synthesis involves irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents .
- Results : The process provides a simple preparation procedure and the good stability of symmetrical azobenzenes as starting materials .
6. Gas Phase Kinetics Database
- Application Summary : The compound is listed in the Gas Phase Kinetics Database of the National Institute of Standards and Technology (NIST) .
- Methods of Application : The database provides data on phase change, gas phase ion energetics, IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography .
- Results : The data provided can be used for various scientific research and industrial applications .
Propiedades
IUPAC Name |
3-methoxy-4-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEZBGKUTDESAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066006 | |
| Record name | Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- | |
CAS RN |
16089-42-2 | |
| Record name | 3-Methoxy-4-(1-pyrrolidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16089-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-amino-2-methoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















